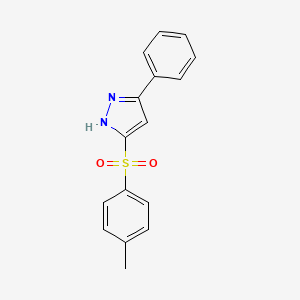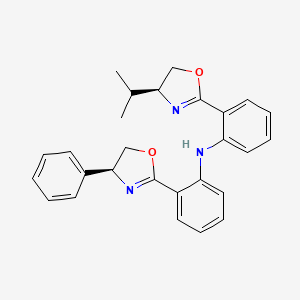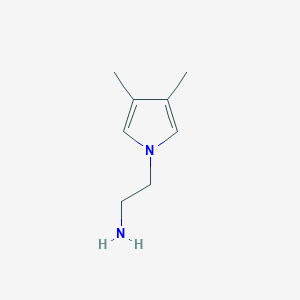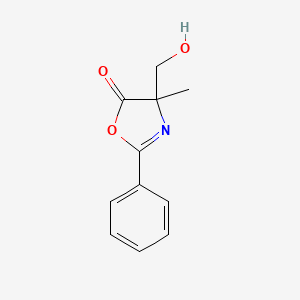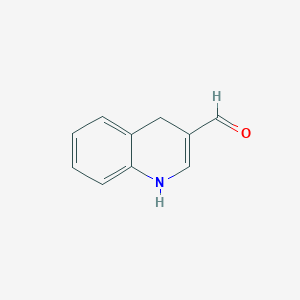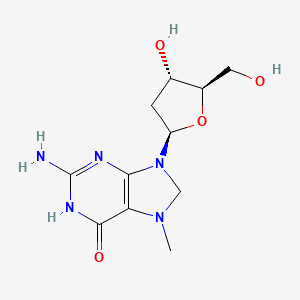
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a tetrahydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one typically involves multiple steps. One common method includes the condensation of a purine derivative with a tetrahydrofuran derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or amines.
科学的研究の応用
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
- 2-Amino-9-((2R,4S,5R)-5-(hydroxymethyl)-4-((propan-2-ylideneamino)oxy)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
- 2-Amino-9-((2R,4S,5R)-5-(hydroxymethyl)-4-((propan-2-ylideneamino)oxy)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one
Uniqueness
What sets 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7-methyl-1,7,8,9-tetrahydro-6H-purin-6-one apart from similar compounds is its specific structural configuration and functional groups. These unique features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
特性
分子式 |
C11H17N5O4 |
|---|---|
分子量 |
283.28 g/mol |
IUPAC名 |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-1,8-dihydropurin-6-one |
InChI |
InChI=1S/C11H17N5O4/c1-15-4-16(7-2-5(18)6(3-17)20-7)9-8(15)10(19)14-11(12)13-9/h5-7,17-18H,2-4H2,1H3,(H3,12,13,14,19)/t5-,6+,7+/m0/s1 |
InChIキー |
RIVQCSDZIOSPTL-RRKCRQDMSA-N |
異性体SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)[C@H]3C[C@@H]([C@H](O3)CO)O |
正規SMILES |
CN1CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


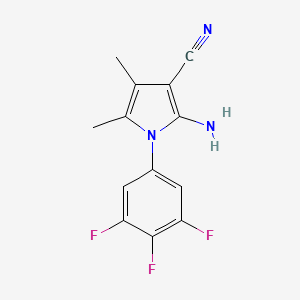
![1h-Pyrrolo[2,3-b]pyridine-1-carbaldehyde](/img/structure/B12873570.png)
![2-(Methylthio)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873573.png)
![3-(1-Azabicyclo[2.2.1]heptan-3-yloxy)isoxazole](/img/structure/B12873597.png)
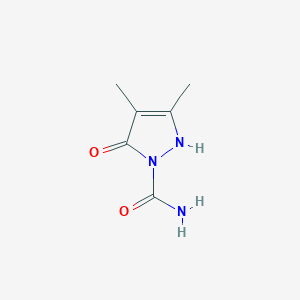
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)
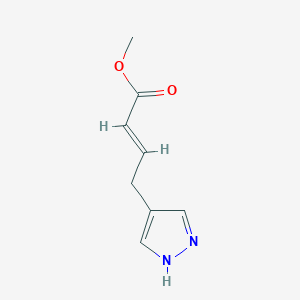
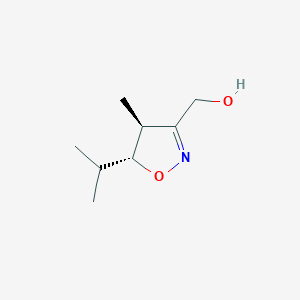
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)
